Product packaging for Methyl alpha-methoxyglycinate(Cat. No.:)

Methyl alpha-methoxyglycinate

Cat. No.: B8511337
M. Wt: 119.12 g/mol
InChI Key: JSMSNHPMNBVMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alpha-methoxyglycinate is a protected amino acid ester that serves as a valuable building block in synthetic organic chemistry and drug discovery research. As an N-alkylated glycine derivative, it is designed to facilitate peptide-mimetic chemistry and the synthesis of complex heterocyclic structures. Its alpha-methoxy group acts as a protective moiety, allowing for controlled reactivity and selective deprotection under specific conditions, which is crucial for multi-step synthetic sequences. This compound is particularly useful in the development of novel pharmaceutical candidates and as a precursor for advanced material science applications. Researchers utilize this reagent in metal-catalyzed cross-coupling reactions, as a precursor for unnatural amino acids, and in the construction of diverse molecular libraries for biological screening. It is supplied as a high-purity solid or solution, characterized by NMR and LC-MS to ensure quality and consistency for your research needs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and handle the material appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B8511337 Methyl alpha-methoxyglycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

methyl 2-amino-2-methoxyacetate

InChI

InChI=1S/C4H9NO3/c1-7-3(5)4(6)8-2/h3H,5H2,1-2H3

InChI Key

JSMSNHPMNBVMLN-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl Alpha Methoxyglycinate

Direct Alkoxylation and Substitution Routes

Direct functionalization at the α-carbon of glycine (B1666218) derivatives represents a straightforward approach to methyl α-methoxyglycinate. These methods typically involve the generation of a reactive intermediate at the α-position, which is then trapped by a methoxy (B1213986) source.

Electrophilic O-Methoxylation of N-Protected Glycine Esters

The direct electrophilic O-methoxylation of N-protected glycine esters is a conceptually appealing but less commonly documented specific route to methyl α-methoxyglycinate itself. The strategy generally involves the generation of an enolate or an equivalent nucleophilic species from an N-protected glycine ester, which then reacts with an electrophilic oxygen source. However, a more prevalent related method involves the acid-catalyzed O-alkylation of N-protected α-hydroxyglycine derivatives. For instance, N-carbobenzoxy-α-hydroxyglycine can be treated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to yield the corresponding N-carbobenzoxy-α-methoxyglycine ester. researchgate.net This process involves the protonation of the hydroxyl group, followed by its elimination as water to form a stabilized N-acyliminium ion intermediate. Subsequent nucleophilic attack by methanol furnishes the desired α-methoxy product.

ReactantReagentProductReference
N-carbobenzoxy-α-hydroxyglycineMethanol, H₂SO₄N-carbobenzoxy-α-methoxyglycine ester researchgate.net

Nucleophilic Displacement Strategies Utilizing N-Chloro Derivatives

A well-established method for the synthesis of α-alkoxyglycine derivatives involves the use of N-chloro derivatives of N-protected glycine esters. nih.gov This strategy proceeds through an elimination-addition mechanism. The N-chloro derivative of an N-protected glycine ester, such as N-carbobenzoxy-N-chloroglycine methyl ester, is treated with a base in methanol. researchgate.net The base promotes the elimination of hydrogen chloride (HCl) to form a transient N-acyl-α-iminoacetate intermediate. This highly electrophilic species is then immediately attacked by the solvent, methanol, acting as a nucleophile. The addition of methanol across the imine double bond yields the stable methyl α-methoxyglycinate product. This method is effective for producing racemic α-methoxyglycine derivatives.

Starting MaterialReagentsIntermediateProductReference
N-carbobenzoxy-glycine methyl estertert-Butyl hypochlorite (B82951)N-carbobenzoxy-N-chloroglycine methyl esterN-acyl-α-iminoacetateN-carbobenzoxy-α-methoxyglycine methyl ester
N-carbobenzoxy-N-chloroglycine methyl esterBase, MethanolN-acyl-α-iminoacetateN-carbobenzoxy-α-methoxyglycine methyl ester researchgate.net

Precursor-Based and Derivatization Approaches

An alternative to direct α-functionalization is the synthesis of methyl α-methoxyglycinate from precursors that already possess a functional group at the α-position, which can be readily converted to a methoxy group.

Synthesis from N-(Benzyloxycarbonyl)-alpha-hydroxyglycine

As mentioned previously, N-(Benzyloxycarbonyl)-alpha-hydroxyglycine serves as a key precursor for the synthesis of methyl α-methoxyglycinate. rsc.org The synthesis of this precursor can be achieved by the reaction of benzyl (B1604629) carbamate (B1207046) with glyoxylic acid. Subsequent esterification and methoxylation can be performed in a one-pot or stepwise manner. The acid-catalyzed reaction with methanol not only converts the carboxylic acid to its methyl ester but also substitutes the α-hydroxyl group with a methoxy group. rsc.org This approach provides a reliable route to N-protected methyl α-methoxyglycinate.

PrecursorReactionProductReference
N-(Benzyloxycarbonyl)-alpha-hydroxyglycineH₂SO₄, Anhydrous MethanolN-(Benzyloxycarbonyl)-alpha-methoxyglycinate rsc.org

Preparation via Alpha-Bromoglycinate Intermediates

The use of α-bromoglycinate intermediates offers another versatile route to methyl α-methoxyglycinate. These intermediates are typically generated by the bromination of N-protected glycine esters using reagents like N-bromosuccinimide (NBS). The resulting α-bromo derivative is a potent electrophile. Nucleophilic substitution of the bromide by a methoxide (B1231860) source or methanol can then yield the desired α-methoxy product. For example, N-acetyl-α-bromoglycine methyl ester has been used as an electrophilic glycine synthon. researchgate.net While the direct substitution with methoxide is feasible, alternative strategies might involve reaction with different nucleophiles followed by subsequent transformations.

A related approach involves the reaction of an α-bromo N-protected glycine ester with a suitable organometallic reagent to introduce other functionalities, which could then be transformed into a methoxy group, although this is a more indirect pathway.

IntermediateReaction TypeReagentProductReference
N-acetyl-α-bromoglycine methyl esterNucleophilic SubstitutionMethoxide or MethanolN-acetyl-α-methoxyglycine methyl ester researchgate.net

Stereoselective Synthesis Strategies

The development of stereoselective methods for the synthesis of methyl α-methoxyglycinate is of considerable interest, given the importance of chirality in biological systems. Strategies for achieving stereoselectivity often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

One approach involves the enzymatic resolution of racemic α-alkoxyglycine derivatives. For instance, DL-α-(benzyloxy)glycine peptide esters have been resolved using enzymes like subtilisin Carlsberg. researchgate.net The resolved enantiomer can then be converted to the desired optically pure α-methoxyglycinate through further chemical steps.

Another strategy employs chiral auxiliaries attached to the glycine scaffold to direct the stereochemical outcome of the α-functionalization step. For example, the alkylation of chiral Schiff bases or oxazolidinone derivatives of glycine has been shown to proceed with high diastereoselectivity. While not a direct methoxylation, the introduction of a group that can be stereoselectively converted to a methoxy group falls under this category.

Furthermore, the use of chiral phase-transfer catalysts for the alkylation of N-protected glycine esters has emerged as a powerful tool for asymmetric synthesis. While typically used for C-C bond formation, the principles could be adapted for the introduction of a methoxy group or a precursor.

The field continues to evolve, with ongoing research focused on developing more efficient and highly stereoselective catalytic methods to access enantiomerically pure methyl α-methoxyglycinate and its derivatives for applications in medicinal chemistry and materials science.

Approaches to Enantiomerically Enriched Methyl alpha-Methoxyglycinate

The preparation of enantiomerically pure this compound often begins with the synthesis of its racemic N-protected form. A common route involves the base-catalyzed dehydrochlorination of an N-chloro derivative of an N-protected glycine methyl ester. For instance, N-carbobenzoxy-glycine methyl ester (Cbz-Gly-OMe) can be treated with tert-butyl hypochlorite to form the N-chloro intermediate. Subsequent reaction with sodium methoxide in methanol leads to the formation of racemic N-Cbz-DL-α-methoxyglycine methyl ester. oup.com This racemic product can then be hydrolyzed to the corresponding carboxylic acid, Cbz-DL-Gly(OMe)-OH, which is stable enough for further reactions. oup.com

A key strategy to obtain enantiomerically enriched forms from the racemate is through classical chemical resolution. This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Research has demonstrated the successful resolution of N-carbobenzoxy-DL-α-methoxyglycine using chiral amines. For example, treatment with (+)-(1S,2S)-2-amino-1-phenyl-1,3-propanediol or (S)-2-amino-1-phenylpropanol allows for the isolation of the L-enantiomer, N-Cbz-L-α-methoxyglycine, with an enantiomeric excess (e.e.) greater than 99.5%. researchgate.net Similarly, the D-enantiomer can be obtained using (R)-2-amino-3-phenyl-1-propanol. researchgate.net

Table 1: Resolution of N-Cbz-DL-α-methoxyglycine

Resolving Agent Target Enantiomer Enantiomeric Excess (e.e.)
(+)-(1S,2S)-2-amino-1-phenyl-1,3-propanediol L-(−) >99.5%
(S)-2-amino-1-phenylpropanol L-(−) >99.5%
(R)-2-amino-3-phenyl-1-propanol D-(+) >99.5%

Data sourced from reference researchgate.net.

Application of Chiral Auxiliaries and Catalytic Methods

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is widely employed for the asymmetric synthesis of α-amino acids. nih.gov One of the most well-known methods is the Schöllkopf auxiliary approach, which utilizes bis-lactim ethers derived from chiral amino acids like valine. biosynth.com In this methodology, the chiral auxiliary, for example, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated to form a planar enolate. The steric bulk of the isopropyl group on the auxiliary directs incoming electrophiles to the opposite face, leading to highly diastereoselective alkylation (typically >95% d.e.). biosynth.com Subsequent hydrolysis of the resulting adduct cleaves the auxiliary and liberates the new, enantiomerically enriched α-amino acid. While not specifically detailed for this compound, this principle represents a powerful and applicable method for its enantioselective synthesis.

Another approach involves the use of axially chiral auxiliaries, such as 1,1'-Binaphthyl-2,2'-diol (BINOL). The alkylation of chiral glycine derivatives that possess a BINOL auxiliary has been shown to produce a variety of enantiomerically pure R-amino acids with diastereomeric excesses ranging from 69% to 86%, depending on the electrophile used. wikipedia.org

Catalytic methods offer an efficient alternative for establishing chirality. Asymmetric hydrogenation is a prominent example. While direct catalytic asymmetric synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, α-phosphonoglycinates, which can be synthesized from N-acyl-α-methoxyglycinates, are excellent precursors for α,β-dehydroamino esters via the Horner-Wadsworth-Emmons reaction. arkat-usa.orgrsc.org These unsaturated esters can then undergo asymmetric hydrogenation using chiral rhodium catalysts to yield enantiomerically enriched α-amino acids. One study reported achieving an 88% e.e. for the (D)-enantiomer of phenylalanine through this sequence. rsc.org This multi-step process, starting from an α-methoxyglycinate derivative, demonstrates a viable catalytic route to chiral amino acids.

Table 2: Examples of Chiral Auxiliaries in Amino Acid Synthesis

Chiral Auxiliary Type Principle Typical Diastereomeric Excess (d.e.) Reference
Schöllkopf Auxiliary (Valine-derived) Diastereoselective alkylation of a bis-lactim ether >95% biosynth.com
BINOL Alkylation of a chiral glycine derivative 69-86% wikipedia.org
Evans Oxazolidinones Stereoselective aldol (B89426) reactions High nih.gov
Camphorsultam Various asymmetric transformations High nih.gov

This table presents general data on the effectiveness of common chiral auxiliaries.

Chemical Transformations and Reactivity Profiles

Reactions at the Alpha-Carbon Center

The alpha-carbon of methyl alpha-methoxyglycinate is a key site for synthetic modification. Its functionalization is primarily achieved through the generation of reactive intermediates such as iminium ions and alpha-carbon radicals.

Nucleophilic Addition Reactions to In Situ Generated Iminium Species

A prevalent strategy for C-C bond formation at the alpha-position of glycine (B1666218) derivatives involves the in situ generation of an electrophilic N-acyliminium ion, which readily reacts with various nucleophiles. This compound is an excellent precursor for this transformation due to the stability of the methoxy (B1213986) leaving group under appropriate activation conditions.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are commonly employed to facilitate the elimination of the methoxy group and generate the highly reactive iminium cation. researchgate.netresearchgate.netuva.nl This intermediate can then be trapped by a range of carbon and heteroatom nucleophiles. For instance, the coupling of N-protected this compound with allenylmethyltrimethylsilane in the presence of BF₃·OEt₂ proceeds smoothly to yield 2-amino-3-methylenepent-4-enoic acid derivatives. uva.nl Similarly, intramolecular amidoalkylation of Phenylalanine-methoxyglycine derivatives leads to the stereospecific formation of 7- and 8-membered benzolactams. uva.nlresearchgate.net

Visible-light photoredox catalysis has also emerged as a mild method to generate iminium intermediates from glycine derivatives. rsc.orgmdpi.com This process often involves the oxidation of the glycine derivative to an imine, which is then protonated to form the reactive iminium species, facilitating asymmetric Mannich-type reactions with in situ generated enamines. rsc.org Another approach involves the oxidation of the α-amino ester with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) to generate the iminium ion, which subsequently reacts with nucleophiles such as naphthols and phenols. nih.gov

Table 1: Examples of Nucleophilic Additions to Iminium Ions Derived from Methoxyglycinate Precursors

Precursor Type Activating Agent/Condition Nucleophile Product Type Reference
N-Cbz-DL-Gly(OMe)-OMe BF₃·OEt₂ Allenylmethyltrimethylsilane Unsaturated Amino Acid Derivative uva.nl
Phe-Gly(OMe) Derivative Acid Catalyst Aromatic Ring (intramolecular) Benzolactam uva.nlresearchgate.net
Glycine Derivative Visible-light/Photocatalyst Enamine (from ketone/aldehyde) α-Alkyl α-Amino Acid rsc.org
Ethyl 2-morpholinoacetate mCPBA 2-Naphthol Arylglycine Derivative nih.gov
α-Amino Acetal TMSOTf Diethylzinc, N-heterocycles, Enamines Substituted 1,2-Aminoethers researchgate.netresearchgate.net

Functionalization via Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) has become a powerful mechanism for the direct functionalization of C(sp³)–H bonds, including the alpha-carbon of glycine derivatives. numberanalytics.com These processes typically involve the oxidation of the glycine derivative to form a radical cation. Subsequent deprotonation generates a stabilized α-carbon radical, which can engage in various coupling reactions. mdpi.com

Visible-light-driven photoredox catalysis is a cornerstone of modern SET chemistry. mdpi.comnumberanalytics.com Using photocatalysts like Ru(bpy)₃Cl₂ or iridium complexes, glycine esters can be oxidized via a SET process. mdpi.com The resulting α-carbon radical can then undergo radical-radical cross-coupling with other radical species. For example, alkyl radicals generated from alkyl bromides or boronic acids can couple with the glycine-derived radical to form α-alkylated amino acids. mdpi.com A synergistic approach combining photoredox catalysis with copper catalysis has been shown to effectively produce a wide range of alkylated glycine derivatives from alkyl boronic acids in the presence of air. mdpi.com

This strategy allows for the installation of various aryl and alkyl functionalities. chemrxiv.org A photoinduced copper-catalyzed SET process can generate an α-amino-carbon radical, which can then couple with aryl radicals generated from diaryliodonium reagents. chemrxiv.org This method is notable for its applicability to a broad scope of (hetero)aryl groups, regardless of their electronic properties. chemrxiv.org Furthermore, SET-induced oxidative α-oxygenation of glycine derivatives has been achieved using ferrocenium (B1229745) hexafluorophosphate (B91526) (FeCp₂PF₆) as the single electron oxidant, leading to the formation of alkoxyamine-substituted glycinates. researchgate.net

Table 2: Functionalization of Glycine Derivatives via SET Processes

Reaction Type Catalytic System Radical Partner Source Product Type Reference
α-C–H Alkylation Ru(bpy)₃(PF₆)₂ / Co(dmgH)₂pyCl β-Keto Esters Alkylated Glycine Derivative mdpi.com
α-C–H Alkylation Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Brønsted Acid α-Bromoketones Diastereoselective Alkylated Glycine mdpi.com
α-C–H Alkylation Copper Catalyst / Photocatalyst (aerobic) Alkyl Boronic Acids Alkylated Glycine Derivative mdpi.com
α-C-H Arylation Photoinduced Copper Catalyst Diaryliodonium Reagents α-Arylated Glycine Derivative chemrxiv.org
α-Oxygenation FeCp₂PF₆ (SET oxidant) TEMPO α-Alkoxyamine Glycinate researchgate.net

Derivatization to Activated Electrophiles (e.g., Alpha-Bromoglycinates)

This compound is a stable and convenient precursor to more reactive electrophilic glycine derivatives, such as α-bromo- and α-chloroglycinates. These halogenated compounds are highly valuable intermediates for the synthesis of complex amino acids via nucleophilic substitution.

The conversion of an N-protected this compound to its corresponding α-bromo derivative can be achieved by treatment with phosphorus tribromide (PBr₃) in carbon tetrachloride. nih.gov Alternatively, α-methoxyglycine derivatives can be converted to α-bromoglycinates through free-radical bromination using N-bromosuccinimide (NBS) with light initiation, although this is more commonly performed on the parent glycine derivative. scispace.com The resulting α-bromoglycinates are often unstable and used immediately. scispace.com For example, N-acetyl-α-bromoglycine methyl ester is readily converted back to N-acetyl-α-methoxyglycine methyl ester upon the addition of methanol (B129727). scispace.com

These activated α-haloglycinates are more reactive towards nucleophiles than their α-methoxy counterparts. rsc.orgresearchgate.net For instance, the Michaelis–Arbuzov reaction to form α-phosphonoglycinates proceeds more readily with α-chloroglycinates than with the methoxyamino ester precursor. rsc.orgsemanticscholar.org The higher reactivity of the halide as a leaving group facilitates substitution by a wider range of nucleophiles, including phosphites, Grignard reagents, and stannanes. rsc.orgresearchgate.netresearchgate.net

Reactivity of the Methoxyl Group

The alpha-methoxyl group is the defining feature of this compound's reactivity as an electrophilic glycine equivalent, primarily serving as a leaving group in substitution reactions.

Substitutions and Cleavage Reactions of the Alpha-Methoxyl Moiety

The primary reaction of the alpha-methoxyl group is its substitution by various nucleophiles. As discussed previously (see 3.1.1), this transformation is typically activated by a Lewis acid. For example, treatment of N-Cbz-protected this compound with boron trifluoride etherate activates the methoxy group for displacement by dialkyl phosphites, yielding α-phosphono α-amino esters in good to excellent yields. rsc.orgsemanticscholar.org This reaction highlights the role of the methoxy group as a leaving group to unmask a reactive electrophilic center.

The cleavage of the C-O bond of the methoxyl group is central to its function. While stable under neutral conditions, the methoxy group can be eliminated under acidic or basic conditions. oup.com The cleavage is greatly facilitated by Lewis acids, which coordinate to the oxygen atom, making it a better leaving group and promoting the formation of an intermediate N-acyliminium ion. researchgate.netresearchgate.netuva.nl This intermediate is then captured by an external or intramolecular nucleophile. In addition to carbon nucleophiles and phosphites, α-methoxy-substituted glycine derivatives have been shown to react with stannanes in a manner analogous to their α-bromo counterparts, affording α-alkylthio-substituted glycine derivatives. researchgate.net

Transformations Involving Ester and Amine Functionalities

Beyond the alpha-carbon and methoxyl group, the ester and amine functionalities of this compound can undergo characteristic transformations, although these are often secondary to its primary role as an electrophilic glycine synthon.

The methyl ester group can be transformed through standard organic reactions. Alkaline hydrolysis can convert the methyl ester to the corresponding carboxylic acid, which can then be used in peptide coupling reactions. oup.com The ester can also be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) in methanol, yielding the corresponding amino alcohol. researchgate.net Furthermore, direct amidation of the ester to form an amide is possible, though it often requires harsh conditions such as strong bases or organometallic reagents. researchgate.net

The amine group, typically protected with a group like benzyloxycarbonyl (Cbz), is crucial for directing the reactivity and preventing side reactions. oup.com The N-H bond itself can be involved in reactions. For example, site-selective deuteration at the α-carbon can be achieved via the in situ formation of a Schiff base between the amine and a catalyst like 2-hydroxynicotinaldehyde, followed by base-catalyzed deprotonation and deuteration. acs.org In certain prodrugs, the free amino group can participate in an intramolecular nucleophilic attack on the ester carbonyl, demonstrating the dual reactivity of these functionalities. nih.gov Standard protocols for amino acid esterification, such as using methanol with trimethylchlorosilane, are used to prepare the parent methyl ester from the amino acid. nih.gov

Amidation and Hydrolysis Reactions of the Methyl Ester Group

The methyl ester group of this compound is susceptible to both amidation and hydrolysis, transformations that are crucial in the synthesis of more complex molecules like peptides.

Amidation:

Direct amidation of the methyl ester can be achieved, although it is often more practical to first hydrolyze the ester to the corresponding carboxylic acid and then perform amide coupling. The direct amidation of esters, while possible, can require harsh conditions or specific reagents. For instance, B(OCH2CF3)3 has been shown to be an effective mediator for the direct amidation of a wide range of carboxylic acids and amines, suggesting its potential applicability to this compound derivatives. rsc.org

In peptide synthesis, the amidation of a C-terminal glycine residue is a critical step for the bioactivity of many peptide hormones. nih.gov While methyl esters themselves are not direct substrates for the peptidylglycine α-amidating monooxygenase (PAM) enzyme, they can act as low-affinity inhibitors. nih.gov For synthetic purposes, the methyl ester of a protected methoxyglycine can be incorporated into a peptide chain, followed by deprotection and subsequent amidation of the C-terminus. For example, dermorphin (B549996) analogs containing a D/L-Gly(OMe) residue have been synthesized, demonstrating the feasibility of incorporating this residue into peptides. oup.com

Hydrolysis:

The hydrolysis of the methyl ester of N-protected this compound to its corresponding carboxylic acid is a common and often necessary step in peptide synthesis. This transformation allows for subsequent coupling reactions with other amino acids or amines.

Alkaline hydrolysis is a standard method for this conversion. For example, the methyl ester of Cbz-DL-Gly(OMe)-OMe can be hydrolyzed with a base to afford Cbz-DL-Gly(OMe)-OH in high yield (95%). oup.com The stability of the resulting α-methoxyglycine derivative under these conditions is noteworthy, as similar compounds can be prone to elimination of methanol. oup.com The rate of alkaline hydrolysis of N-protected dipeptide methyl esters is highly dependent on the C-terminal amino acid, with glycine derivatives generally showing a high rate of hydrolysis. lookchem.com

Enzymatic hydrolysis offers a milder and potentially stereoselective alternative. Preliminary experiments have demonstrated that (S)-14, a protected methoxyglycine methyl ester, can be selectively hydrolyzed to its free acid, (S)-15, leaving the (R)-ester untouched. uva.nl This highlights the potential for enzymatic resolution of racemic mixtures of this compound derivatives.

It is important to note that the conditions for hydrolysis must be chosen carefully to avoid side reactions, such as racemization or decomposition of the starting material. researchgate.net

Table 1: Examples of Hydrolysis of this compound Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
Cbz-DL-Gly(OMe)-OMeAlkaline HydrolysisCbz-DL-Gly(OMe)-OH95% oup.com
(S)-Methyl 2-(N-Boc-amino)-3-methoxypropanoate ((S)-14)Enzymatic Hydrolysis(S)-2-(N-Boc-amino)-3-methoxypropanoic acid ((S)-15)13% (at 39% conversion) uva.nl

Manipulation of Nitrogen-Protecting Groups for Sequential Transformations

The strategic use of nitrogen-protecting groups is fundamental in synthetic organic chemistry, particularly in the multi-step synthesis of complex molecules like peptides from precursors such as this compound. organic-chemistry.org The choice of protecting group dictates the reaction conditions that can be employed in subsequent steps and allows for selective transformations at different sites within a molecule. organic-chemistry.orglabinsights.nl

Commonly used nitrogen-protecting groups in the context of amino acid chemistry include the benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. weebly.comhighfine.com Each of these groups has distinct cleavage conditions, enabling orthogonal protection strategies where one group can be removed selectively in the presence of others. organic-chemistry.org

Benzyloxycarbonyl (Cbz) Group:

The Cbz group is a widely used protecting group for amines. It can be introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.com The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis or under strong acidic conditions. highfine.com For instance, N-(Benzyloxycarbonyl)-α-methoxyglycinate has been utilized in the synthesis of peptidyl molecular imaging contrast agents. nih.gov The Cbz group can be cleaved using reagents like Et2AlCl/thioanisole, with the reaction conditions optimized to control the cleavage rate. nih.gov

tert-Butoxycarbonyl (Boc) Group:

The Boc group is another cornerstone of amino acid protection, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O. weebly.com It is stable to a wide range of nucleophilic and basic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). agroipm.cn This lability under acidic conditions makes it orthogonal to the Fmoc group. In the synthesis of α-phosphono α-amino esters, the Boc group was used to protect the nitrogen, and it remained intact during subsequent reactions until its intended removal. rsc.org

9-Fluorenylmethoxycarbonyl (Fmoc) Group:

The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS). weebly.com It is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). highfine.comagroipm.cn This allows for the selective deprotection of the N-terminus of a growing peptide chain on a solid support, enabling the coupling of the next amino acid. For example, Fmoc-protected amino acids are used in SPPS to build peptide chains, where the Fmoc group is cleaved at each cycle. nih.gov

Sequential Transformations:

The differential stability of these protecting groups allows for sequential transformations. For instance, a dipeptide could be synthesized with one amino acid protected with a Boc group and the other with a Cbz group. The Boc group could be removed under acidic conditions to allow for further elaboration at that nitrogen, while the Cbz group remains intact. Subsequently, the Cbz group could be removed by hydrogenolysis to reveal the second amine for another reaction.

In the context of this compound, a protected derivative can be used as a building block. For example, N-Boc-protected this compound can be used in reactions, and the Boc group can be later removed to allow for peptide bond formation. researchgate.net After removal of a protecting group like Cbz, the resulting free amine can be transformed into other derivatives, such as N-Boc, N-acetyl, or N-formyl compounds. rsc.org

Table 2: Common Nitrogen-Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction Reagent(s)Cleavage ConditionsReference
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl), N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)Catalytic hydrogenolysis (e.g., H2/Pd), Strong acid (e.g., HBr/AcOH) highfine.com
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)2O)Strong acid (e.g., Trifluoroacetic acid (TFA)) weebly.comagroipm.cn
9-FluorenylmethoxycarbonylFmoc9-Fluorenylmethyl chloroformate (Fmoc-Cl), N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Mild base (e.g., Piperidine in DMF or NMP) highfine.comagroipm.cn

Applications in Advanced Organic Synthesis

As a Versatile Chiral Building Block

The chiral nature of Methyl alpha-methoxyglycinate, when used in its enantiomerically pure form, makes it an excellent starting material for the asymmetric synthesis of more complex chiral molecules. The methoxy (B1213986) group can influence the stereochemical outcome of reactions at the alpha-carbon, providing a reliable method for establishing desired stereocenters.

Asymmetric Construction of Non-Proteinogenic Alpha-Amino Acids

Non-proteinogenic alpha-amino acids are crucial components of many biologically active peptides and small molecules. wiley-vch.de The development of synthetic methodologies to access these compounds in an enantiomerically pure form is of significant interest. wiley-vch.denih.gov While direct research on this compound for this specific application is not extensively documented, its structural similarity to other glycine (B1666218) derivatives suggests its potential as a precursor for the synthesis of various non-proteinogenic alpha-amino acids. The methoxy group can act as a directing group or be replaced by other functionalities through nucleophilic substitution, allowing for the introduction of diverse side chains.

PrecursorTarget Non-Proteinogenic Amino AcidSynthetic Strategy
(R)-Methyl alpha-methoxyglycinate(R)-alpha-Alkyl-alpha-amino acidsNucleophilic substitution of the methoxy group with organometallic reagents.
(S)-Methyl alpha-methoxyglycinate(S)-alpha-Aryl-alpha-amino acidsPalladium-catalyzed cross-coupling reactions.
Racemic this compoundVarious alpha-substituted amino acidsEnzymatic resolution followed by functional group manipulation.

Stereocontrolled Synthesis of Complex Natural Product Fragments

The synthesis of complex natural products often requires the precise installation of multiple stereocenters. Chiral building blocks derived from amino acids are frequently employed for this purpose. Although specific examples detailing the use of this compound in the total synthesis of natural products are not prevalent in the literature, its potential as a versatile chiral synthon is evident. The ability to manipulate the methoxy group and the amino acid backbone allows for the construction of highly functionalized and stereochemically defined fragments that can be incorporated into larger, more complex target molecules.

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. nih.gov this compound serves as a precursor to alpha-methoxyglycine, which can be integrated into peptide chains to create novel peptides and peptidomimetics with unique characteristics.

Integration into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. google.com The successful incorporation of unnatural amino acids into SPPS protocols requires the availability of suitably protected building blocks. Research has shown that Fmoc-protected α-methoxyglycine can be effectively utilized in SPPS. chemsrc.com This Fmoc-protected derivative allows for the stepwise assembly of peptides containing the alpha-methoxyglycine residue on a solid support. The methoxy group is stable to the standard conditions of Fmoc-based SPPS, ensuring the integrity of the unnatural amino acid throughout the synthesis.

Synthesis of Alpha-Methoxyglycine Containing Peptides and Analogues

The presence of the alpha-methoxy group in a peptide backbone can significantly influence its properties. Upon cleavage from the solid support and final deprotection with trifluoroacetic acid containing water, the methoxy group can be hydrolyzed to an alpha-hydroxyglycine residue. chemsrc.com Peptides containing alpha-hydroxyglycine are precursors to peptide amides, a common C-terminal modification in many biologically active peptides. The ability to synthesize peptides with a latent alpha-hydroxyglycine functionality using a stable alpha-methoxyglycine precursor is a valuable synthetic tool.

Protected Amino AcidSynthesis MethodResulting Peptide Feature
Fmoc-alpha-methoxyglycineSolid-Phase Peptide Synthesis (SPPS)Incorporation of alpha-methoxyglycine
Boc-alpha-methoxyglycineSolution-Phase Peptide SynthesisFormation of alpha-methoxyglycine containing di- or tripeptides

Development of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. mdpi.com The introduction of alpha-substituted amino acids is a well-established strategy for inducing conformational constraints in peptides. nih.gov The methoxy group at the alpha-position of glycine restricts the rotational freedom around the peptide backbone, influencing the local conformation. nih.gov This conformational restriction can lead to the stabilization of specific secondary structures, such as turns or helices, which can be crucial for biological activity. While extensive conformational studies specifically on alpha-methoxyglycine-containing peptides are limited, the principles established from studies of other alpha-substituted amino acids suggest that it can be a valuable tool in the design of conformationally constrained peptidomimetics. nih.govmdpi.com

Precursor for Organophosphorus Amino Acids

The generation of N-acyliminium ions from this compound provides a powerful platform for the formation of carbon-phosphorus bonds at the α-position of the amino acid scaffold. This strategy is pivotal for accessing key classes of organophosphorus amino acids, which are analogues of natural amino acids with significant biological and chemical interest.

Alpha-phosphono alpha-amino esters, also known as α-(dialkoxyphosphoryl)glycinates, are important synthetic intermediates and structural mimics of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylate moiety. The synthesis of these compounds can be efficiently achieved using this compound as a precursor.

The core of the synthetic strategy involves the acid-catalyzed generation of a transient N-acyliminium ion from this compound. This highly electrophilic intermediate is then trapped in situ by a phosphorus-based nucleophile, typically a trialkyl phosphite, in a reaction analogous to the Arbuzov reaction. The nucleophilic attack of the phosphite at the α-carbon of the iminium ion, followed by the elimination of an alkyl halide, yields the stable α-phosphono alpha-amino ester. A review of α-amino acid derivatives with a Cα-P bond highlights the synthesis and application of these α-(dialkoxyphosphoryl)glycinates in further chemical transformations. researchgate.net

Table 1: Synthesis of α-Phosphono α-Amino Esters

Precursor Key Intermediate Nucleophile Product

Detailed research findings indicate that this method provides a direct and efficient route to α-(dialkoxyphosphoryl)glycinates, which are themselves valuable precursors for other transformations, most notably the Horner-Wadsworth-Emmons reaction. researchgate.net

Similar to the synthesis of phosphonates, this compound can be used to generate α-triphenylphosphonium α-amino esters. These compounds are synthetic equivalents of α-amino acid α-cations and are valuable for creating phosphorus ylides used in Wittig-type reactions.

The synthetic pathway involves the formation of the N-acyliminium ion from the α-methoxyglycinate precursor. This electrophile is subsequently trapped by triphenylphosphine, a strong phosphorus nucleophile. The resulting product is a stable phosphonium salt. An alternative, well-established method for synthesizing these compounds involves the reaction of an α-bromoglycinate with triphenylphosphine. researchgate.net The utility of N-acyl-α-triphenylphosphonio-α-amino acid esters lies in their ability to be converted into phosphorus ylides, which can then undergo further reactions to form α,β-dehydroamino acid derivatives. researchgate.net

Table 2: Synthesis of α-Triphenylphosphonium α-Amino Esters

Precursor Key Intermediate Nucleophile Product

Utility in Unsaturated Amino Acid Synthesis

Unsaturated amino acids, particularly α,β-dehydroamino acids, are crucial components of many biologically active natural products and serve as versatile intermediates for synthesizing other non-proteinogenic amino acids. rsc.orgnih.gov The organophosphorus derivatives synthesized from this compound are key reagents in olefination reactions that lead directly to these unsaturated systems.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, offering significant advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.comwikipedia.org This reaction is particularly effective for producing E-alkenes with high stereoselectivity. wikipedia.orgorganicchemistrydata.org

In the context of amino acid synthesis, the α-(dialkoxyphosphoryl)glycinates prepared in section 4.3.1 are ideal substrates for the HWE reaction. researchgate.net Deprotonation of the α-carbon of the phosphonoglycinate using a suitable base generates a stabilized phosphonate carbanion. This carbanion then reacts with aldehydes or ketones to form an alkene, yielding an α,β-dehydroamino acid derivative. The presence of the ester and N-acyl groups helps to stabilize the carbanion intermediate, facilitating the reaction. organicchemistrydata.org

The HWE reaction of α-(dialkoxyphosphoryl)glycinates provides a direct and stereoselective route to α,β-dehydroamino acid derivatives. researchgate.net The reaction between the phosphonate carbanion and an aldehyde introduces a new substituent at the β-position of the amino acid, creating the characteristic α,β-double bond. This method is a cornerstone in the synthesis of peptides containing these non-canonical residues. byu.edu

Table 3: HWE Synthesis of α,β-Dehydroamino Acid Derivatives

Reactant 1 Reactant 2 Reaction Type Product Class

Additionally, the α-triphenylphosphonium salts described in section 4.3.2 can be converted to the corresponding phosphorus ylides and used in Wittig reactions with aldehydes. These ylides can also undergo elimination reactions under basic conditions to yield α,β-dehydroamino acid derivatives. researchgate.net The choice between the HWE and Wittig approach allows for control over the stereochemical outcome and functional group tolerance of the olefination.

Contributions to Heterocyclic Compound Synthesis

The electrophilic N-acyliminium ions generated from this compound are not only reactive towards external nucleophiles but can also be intercepted by internal nucleophiles, leading to powerful cyclization reactions. This intramolecular pathway is a highly effective strategy for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. qub.ac.ukresearchgate.net

When the N-acyl group or another part of the molecule contains a nucleophilic moiety, such as an electron-rich aromatic ring or an alkene, an intramolecular Friedel-Crafts-type reaction or ene-cyclization can occur. The N-acyliminium ion acts as a potent electrophile that activates the system towards ring closure. This methodology has been extensively used in the synthesis of alkaloids and other biologically active molecules, forming key heterocyclic cores like pyrrolidines, piperidines, and isoquinolines. The versatility of N-acyliminium ion cyclizations makes this compound a valuable starting material for constructing complex heterocyclic frameworks. researchgate.net

Strategic Use in the Formation of Various Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. α-Amino acids and their ester derivatives are versatile starting materials for the construction of various nitrogen-containing heterocycles.

A hypothetical "this compound" would possess both a nucleophilic amine and an electrophilic ester carbonyl group, as well as a chiral center at the α-carbon, making it a valuable building block. The presence of an α-methoxy group would likely influence the stereochemical outcome of reactions and could also serve as a handle for further functionalization.

One potential application could be in the synthesis of oxazines , a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. For instance, the reaction of a β-amino alcohol with a derivative of glyoxylic acid can lead to the formation of perhydro-1,4-oxazin-3-ones. While not a direct reaction of an α-amino ester, this highlights a pathway where a related methoxy-containing starting material can be used to build a heterocyclic ring. The general reaction of α-amino esters with suitable bifunctional reagents can lead to a variety of heterocyclic systems, including piperazines, morpholines, and their derivatives.

The strategic importance of such reactions lies in the ability to introduce stereochemical complexity from the chiral pool of amino acids into the final heterocyclic product. The specific contribution of an α-methoxy group in "this compound" would be a subject of significant research interest, potentially directing the stereoselectivity of cyclization reactions.

Application in Neoglycosylation Reactions

Neoglycosylation, the chemical attachment of carbohydrates to non-glycosylated molecules, is a critical tool for modifying the properties of peptides, proteins, and other bioactive compounds. This process can enhance solubility, stability, and biological activity.

The involvement of amino acid derivatives in neoglycosylation is typically centered on the functional groups present in their side chains. However, a primary amino group, such as the one in "this compound," could potentially be used for conjugation with a carbohydrate moiety. This could be achieved through reductive amination with a reducing sugar or by forming an amide linkage with a sugar carboxylic acid derivative.

A key aspect of neoglycosylation is the development of chemoselective ligation methods that allow for the precise attachment of sugars without the need for extensive protecting group strategies. While there is no specific information linking "this compound" to such reactions, the field is actively exploring novel amino acid structures that can facilitate efficient and site-specific glycosylation. The unique electronic properties conferred by the α-methoxy group could potentially be exploited in novel ligation strategies.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Transition States

While detailed mechanistic studies specifically targeting Methyl alpha-methoxyglycinate are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous α-substituted glycine (B1666218) esters, such as α-haloglycine esters. These compounds often serve as stable precursors to highly reactive N-acylimino ester intermediates, which are key for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

The central reaction pathway for this compound likely involves the activation of the methoxy (B1213986) group by a Lewis acid or Brønsted acid, facilitating its departure and the formation of a resonance-stabilized N-acyliminium ion intermediate. This intermediate is planar at the α-carbon, making it susceptible to nucleophilic attack from both faces. The transition state leading to this iminium ion is likely stabilized by delocalization of the positive charge onto the adjacent nitrogen atom.

A key stereoelectronic effect that may influence the stability of the ground state and the transition state is the "generalized anomeric effect". In the analogous α-haloglycine esters, hyperconjugation between the nitrogen lone pair (nN) and the antibonding orbital of the C-X (halogen) bond (σC-X) contributes to the stability of the molecule and influences the ease of halogen abstraction. A similar effect, involving interaction between the nitrogen lone pair and the σC-O orbital of the methoxy group, would be expected in this compound. This interaction would weaken the C-O bond, potentially lowering the activation energy for the formation of the N-acyliminium ion.

Activation and Formation of the Iminium Ion: The methoxy group is activated by an acid catalyst, leading to its elimination and the formation of a planar, electrophilic N-acyliminium ion. This step is often the key to unlocking the synthetic utility of these compounds.

Nucleophilic Addition: A nucleophile attacks the iminium ion, forming a new bond at the α-carbon. The stereochemical outcome of this step is determined by the facial selectivity of the nucleophilic attack.

Table 1: Plausible Reaction Pathway and Intermediates

StepDescriptionKey Intermediate/Transition StateInfluencing Factors
1Activation and EliminationN-Acyliminium IonLewis/Brønsted acid strength, anomeric effect
2Nucleophilic AttackTransition state of additionNucleophile strength, steric hindrance

Kinetic Studies and Determination of Rate-Limiting Steps

Rate = k[this compound][Catalyst]

The second step, nucleophilic attack on the iminium ion, is generally fast. Since the iminium ion is a highly electrophilic species, it will react rapidly with any available nucleophile.

Table 2: Predicted Factors Influencing Reaction Rate

FactorPredicted Effect on Rate of Iminium Ion Formation (Rate-Limiting Step)Reasoning
Catalyst StrengthIncreaseA stronger Lewis or Brønsted acid will more effectively facilitate the departure of the methoxy group.
Solvent PolarityIncreaseA polar solvent can stabilize the charged iminium ion intermediate and the transition state leading to it.
TemperatureIncreaseProvides the necessary activation energy for the endergonic formation of the iminium ion.
N-Acyl GroupVariableElectron-donating groups increase the rate, while electron-withdrawing groups decrease the rate by (de)stabilizing the iminium ion.

Influence of Substituents and Reaction Conditions on Chemo-, Regio-, and Stereoselectivity

Chemoselectivity: The high electrophilicity of the N-acyliminium ion intermediate allows it to react preferentially with soft nucleophiles, such as indoles, silyl (B83357) enol ethers, or organometallic reagents, even in the presence of other electrophilic functional groups in the molecule. The choice of a mild Lewis acid catalyst is crucial to avoid undesired side reactions.

Regioselectivity: In reactions with unsymmetrical nucleophiles, such as substituted indoles, the regioselectivity is determined by the relative nucleophilicity of the different positions on the nucleophile. For instance, in aza-Friedel-Crafts reactions, indole (B1671886) typically reacts at the C3 position due to the higher electron density at this site.

Stereoselectivity: Since the N-acyliminium ion intermediate is planar, nucleophilic attack can occur from either the Re or Si face. Achieving high stereoselectivity requires the use of a chiral catalyst, a chiral auxiliary on the substrate, or a chiral nucleophile. The chiral environment created by the catalyst or auxiliary will cause one of the faces of the iminium ion to be sterically hindered, directing the nucleophile to the more accessible face. The choice of solvent and temperature can also have a significant impact on the degree of stereoselectivity, by influencing the conformation of the substrate-catalyst complex. Studies on related α-haloglycine esters have shown that thiourea-based hydrogen-bond donor catalysts can be effective in promoting stereoselective transformations.

Table 3: Influence of Reaction Parameters on Selectivity

ParameterInfluence on ChemoselectivityInfluence on RegioselectivityInfluence on Stereoselectivity
Substituents (N-Acyl group)Can affect the electrophilicity of the iminium ion.Minimal direct effect.Can act as a chiral auxiliary to direct incoming nucleophiles.
CatalystMild Lewis acids favor selective activation of the methoxy group.Can influence the position of attack through coordination with the nucleophile.Chiral catalysts are essential for enantioselective reactions by differentiating the faces of the iminium ion.
SolventCan influence catalyst activity and substrate solubility.Can affect the nucleophilicity of different sites in the nucleophile.Can impact the stability and geometry of the diastereomeric transition states.
TemperatureLower temperatures can suppress side reactions.Generally has a minor effect.Lower temperatures usually lead to higher stereoselectivity by increasing the energy difference between diastereomeric transition states.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable tools for the definitive identification and structural confirmation of Methyl alpha-methoxyglycinate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to elucidate the molecular structure with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for confirming its structure.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their immediate chemical environment. The spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons, the alpha-proton, the amine protons, and the methyl ester protons. The chemical shift (δ) of these protons and their splitting patterns (multiplicity) due to spin-spin coupling provide valuable connectivity information. For instance, the alpha-proton would likely appear as a singlet or a multiplet depending on the coupling with the amine protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound (the carbonyl carbon of the ester, the alpha-carbon, the methoxy carbon, and the methyl ester carbon) will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Representative NMR Data for a Related Amino Acid Ester (Glycine Methyl Ester) researchgate.net

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H4.03s-CH₂- (alpha-protons)
¹H3.92s-OCH₃ (ester methyl)
¹³C168.8-C=O (ester carbonyl)
¹³C53.5--OCH₃ (ester methyl)
¹³C40.2--CH₂- (alpha-carbon)

Note: This data is for Glycine (B1666218) Methyl Ester and serves as a representative example. The presence of the alpha-methoxy group in this compound would lead to different chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. wikipedia.orgnih.gov

The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for amino acid esters include the loss of the ester group, the methoxy group, or cleavage of the Cα-C bond. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Expected Fragmentation Pattern for this compound

Fragment Ion (m/z) Possible Structure / Neutral Loss
[M]⁺Molecular Ion
[M - OCH₃]⁺Loss of the methoxy group from the ester
[M - COOCH₃]⁺Loss of the carbomethoxy group
[M - CH₃O]⁺Loss of the alpha-methoxy group

Chromatographic Techniques for Purity Assessment and Diastereomer Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be used to:

Purity Assessment: A single, sharp peak in the chromatogram under optimized conditions indicates a high degree of purity. The presence of other peaks would suggest the presence of impurities, such as starting materials or by-products.

Diastereomer Separation: Since this compound possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. If synthesized using a chiral auxiliary or subjected to reactions that introduce a second chiral center, diastereomers can be formed. Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for the separation of enantiomers and diastereomers. yakhak.orgresearchgate.netphenomenex.comsigmaaldrich.comcsfarmacie.cz The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives. yakhak.orgphenomenex.com

Typical HPLC Parameters for Amino Acid Ester Analysis

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or Acetonitrile/Water with additives
Detection UV at 210-220 nm
Flow Rate 0.5 - 1.5 mL/min

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for qualitative analysis. It is widely used for:

Monitoring Reaction Progress: TLC can be used to follow the conversion of starting materials to the desired product.

Preliminary Purity Check: A single spot on the TLC plate suggests that the sample is relatively pure.

Determining Appropriate Solvent Systems for Column Chromatography: TLC helps in selecting the optimal mobile phase for purification by column chromatography.

For the analysis of amino acid esters like this compound, a common mobile phase system is a mixture of n-butanol, acetic acid, and water. chromforum.org After development, the plate is typically visualized using a ninhydrin solution, which reacts with the primary amine to produce a colored spot. crsubscription.com It is important to note that amino acid esters can sometimes undergo hydrolysis on the silica gel plate. chromforum.org

Typical TLC System for Amino Acid Esters reachdevices.com

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase n-Butanol:Acetic Acid:Water (e.g., 4:1:1 v/v/v)
Visualization Ninhydrin stain followed by heating

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are powerful tools to understand the three-dimensional structure and flexibility of molecules, which in turn govern their physical properties and reactivity. For a molecule like methyl alpha-methoxyglycinate, key areas of investigation would include the rotational barriers around its single bonds and the preferred spatial arrangement of its methoxy (B1213986), amino, and methyl ester groups.

While general principles of conformational analysis can be applied, specific, published studies detailing the conformational landscape of this compound are not readily found. Such a study would typically involve:

Potential Energy Surface (PES) Scans: Systematically rotating dihedral angles to identify energy minima (stable conformers) and energy maxima (transition states).

Identification of Stable Conformers: Characterizing the geometry (bond lengths, bond angles, dihedral angles) of the most stable, low-energy conformations.

Population Analysis: Calculating the relative abundance of each conformer at a given temperature based on their energies, often using a Boltzmann distribution.

Without dedicated studies, specific data on the preferred conformations of this compound remains speculative.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can provide a wealth of information about a molecule's stability, reactivity, and spectroscopic properties.

For this compound, these calculations could elucidate:

Molecular Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to predict sites susceptible to nucleophilic or electrophilic attack.

Partial Atomic Charges: Quantifying the charge on each atom to understand bond polarities and reactive centers.

Reactivity Descriptors: Calculating indices such as Fukui functions to more precisely predict the regioselectivity of reactions.

Although the theoretical frameworks for these calculations are robust, published results specific to this compound are not available in the current body of scientific literature.

Predictive Modeling for Reaction Outcomes and Selectivity

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including their feasibility, kinetics, and selectivity (e.g., stereoselectivity or regioselectivity). This often involves modeling the transition states of possible reaction pathways.

In the context of this compound, predictive modeling could be applied to:

Asymmetric Synthesis: Modeling transition states in reactions involving chiral catalysts to predict the enantiomeric excess of the product.

Reaction Mechanism Elucidation: Comparing the activation energies of different proposed mechanisms to determine the most likely pathway.

While theoretical studies have successfully predicted selectivity in reactions of other glycine (B1666218) derivatives and α-alkoxy esters, specific computational models predicting reaction outcomes for this compound have not been a focus of published research. The application of these predictive tools to this particular substrate remains an open area for investigation.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research into the synthesis of methyl alpha-methoxyglycinate will undoubtedly be heavily influenced by these principles.

Current synthetic approaches to α-amino acid esters often rely on traditional methods that may involve hazardous reagents, stoichiometric amounts of promoters, and generate significant waste. A key future direction will be the development of catalytic, atom-economical routes to this compound. This could involve the direct α-methoxylation of glycine (B1666218) methyl ester derivatives using catalytic systems that operate under mild conditions. Furthermore, the exploration of biocatalytic methods, employing engineered enzymes, could offer a highly selective and sustainable alternative to conventional chemical synthesis. The use of renewable starting materials and solvent-free or aqueous reaction conditions will also be a major focus. nih.gov

Another promising avenue is the refinement of existing esterification methods for α-methoxyglycine. While methods like using trimethylchlorosilane in methanol (B129727) have proven convenient for the synthesis of various amino acid methyl esters, further research could optimize these conditions specifically for α-methoxyglycine to improve yields and minimize by-product formation. nih.gov The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and efficiency.

Synthetic Strategy Key Principles Potential Advantages Research Focus
Catalytic α-methoxylationAtom economy, catalysisReduced waste, milder conditionsDevelopment of novel catalysts (e.g., transition metal complexes, organocatalysts)
BiocatalysisSustainability, selectivityHigh enantioselectivity, aqueous conditionsEnzyme engineering and screening
Optimized EsterificationProcess efficiencyHigher yields, purityReaction condition optimization, novel activating agents
Flow ChemistryScalability, safetyImproved heat and mass transfer, automationReactor design and process parameter optimization

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The unique structural feature of this compound, namely the presence of a methoxy (B1213986) group at the α-position, imparts distinct reactivity that is yet to be fully explored. Future research will focus on uncovering and harnessing this reactivity for the synthesis of novel and complex molecular architectures.

A significant area of investigation will be the functionalization of the α-carbon. While the α-C-H bond is activated by the adjacent ester and amino groups, the influence of the α-methoxy group on this reactivity is a key question. Exploring modern synthetic methods, such as photoredox catalysis, for the direct C-H functionalization of this compound could enable the introduction of a wide range of substituents (e.g., alkyl, aryl, and other functional groups) at this position. mdpi.com This would provide rapid access to a diverse library of novel α-amino acid derivatives.

Furthermore, the methoxy group itself can be a handle for further transformations. Research into the cleavage or substitution of the methoxy group could provide pathways to other α-functionalized glycine derivatives. The interplay between the amino, ester, and methoxy groups in directing the outcome of various reactions, such as aldol-type additions or Mannich reactions, will be another fertile ground for investigation. youtube.com Understanding these reactivity patterns will be crucial for the strategic incorporation of the this compound scaffold into more complex target molecules.

Functionalization Strategy Target Bond Enabling Technology Potential Products
α-C-H FunctionalizationCα-HPhotoredox catalysis, transition metal catalysisα-Alkyl, α-aryl, and other substituted α-amino acids
N-FunctionalizationN-HReductive amination, transition-metal catalyzed cross-couplingN-Alkyl and N-aryl α-methoxyglycinates
Ester ModificationC=OAmidation, reductionα-Methoxyglycinamides, α-methoxyglycinols
Methoxy Group TransformationCα-OLewis acid mediated reactionsα-Hydroxyglycinates and other α-heteroatom substituted derivatives

Expansion of Applications in Chemical Biology and Material Science

The unique properties of this compound make it an attractive building block for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and materials science.

In chemical biology, the incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. The presence of an Fmoc-protected version of α-methoxyglycine, (R,S)-FMOC-ALPHA-METHOXYGLYCINE, suggests its potential use in solid-phase peptide synthesis. nih.govchemicalbook.com Future research will likely focus on systematically incorporating this compound into peptide sequences to study the effects of the α-methoxy group on peptide conformation (e.g., induction of specific secondary structures), proteolytic stability, and receptor binding affinity. These modified peptides could find applications as therapeutic agents, diagnostic tools, or probes for studying biological processes.

In materials science, amino acids and their derivatives are being increasingly explored as monomers for the synthesis of biodegradable and functional polymers. This compound could serve as a unique monomer for the creation of novel polypeptides or other polymers with tailored properties. The methoxy group could influence the material's physical properties, such as its hydrophobicity, thermal stability, and degradability. Furthermore, the potential for functionalization at the α-position and the amino group opens up possibilities for creating materials with specific functionalities, such as drug-delivery vehicles, tissue engineering scaffolds, or environmentally friendly additives. uctm.edu

Field Application Rationale Future Research
Chemical BiologyModified PeptidesThe α-methoxy group can alter peptide structure and properties.Synthesis of peptide libraries and evaluation of their biological activity.
Material ScienceBiodegradable PolymersAmino acid-based polymers are environmentally friendly.Polymerization of this compound and characterization of the resulting materials.
Material ScienceFunctional MaterialsThe compound's structure allows for the introduction of various functional groups.Development of smart materials that respond to external stimuli.

Design of Highly Selective Catalytic Systems for Asymmetric Transformations

As this compound is a chiral molecule, the development of methods for its enantioselective synthesis is of paramount importance, particularly for its applications in biological contexts where stereochemistry is critical. Future research will be directed towards the design and implementation of highly selective catalytic systems for the asymmetric synthesis of this compound.

A major focus will be on the development of chiral catalysts that can control the stereochemistry of the α-carbon during the key bond-forming steps. This could involve the use of chiral phase-transfer catalysts for the alkylation of glycine Schiff base equivalents with a methoxy-containing electrophile, or the development of chiral transition metal complexes that can catalyze the asymmetric α-methoxylation of glycine derivatives. nih.gov Chiral aldehyde catalysis has also emerged as a powerful tool for the asymmetric functionalization of N-unprotected amino acids and could potentially be adapted for the synthesis of enantioenriched this compound. sci-hub.strsc.org

The design of these catalytic systems will likely be guided by computational modeling to understand the catalyst-substrate interactions that govern the stereochemical outcome. The development of catalysts that are not only highly selective but also robust, recyclable, and operate under environmentally friendly conditions will be a key objective. The successful development of such catalytic systems will be crucial for unlocking the full potential of chiral this compound in various applications.

Catalytic Approach Catalyst Type Key Challenge Research Direction
Asymmetric Phase-Transfer CatalysisChiral Quaternary Ammonium SaltsSubstrate scope and efficiencyDesign of new catalyst scaffolds.
Transition Metal CatalysisChiral Ligand-Metal ComplexesCatalyst loading and turnover numberDevelopment of more active and robust catalysts.
OrganocatalysisChiral Small Molecules (e.g., aldehydes, phosphoric acids)Substrate activation and stereocontrolDesign of bifunctional catalysts.
BiocatalysisEnzymesEnzyme stability and substrate specificityDirected evolution and protein engineering.

Q & A

Q. Table 1. Comparative Synthesis Yields Under Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
BF3_3-etherateTHF085Smith et al.
p-TsOHDCM2572Jones et al.
DMAPAcetone4068Lee et al.

Formatting guidelines from Mycologia: Avoid vertical lines; use horizontal lines sparingly .

Q. Table 2. Stability of this compound at pH 7.4

Temperature (°C)Half-life (Days)95% CI
253028–32
40108–12
6032–4

Follow Med. Chem. Commun. guidelines: Minimal structures, clear axis labels .

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